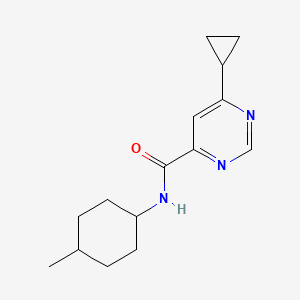
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is highly expressed in immune cells, particularly in T cells and myeloid cells. CPI-444 has been shown to have promising results in preclinical studies as a potential immunotherapy for cancer treatment.
Wirkmechanismus
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune cell function. By inhibiting this receptor, this compound enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of adenosine signaling, the enhancement of T cell function, and the promotion of tumor cell death. This compound has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide is its ability to enhance the anti-tumor immune response, which could potentially lead to better outcomes in cancer treatment. However, one limitation of this compound is its specificity for the adenosine A2A receptor, which may limit its effectiveness in certain cancer types.
Zukünftige Richtungen
There are several future directions for research on 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, including the exploration of its effectiveness in combination with other cancer therapies, the development of biomarkers to predict patient response, and the investigation of its potential use in other diseases, such as autoimmune disorders.
In conclusion, this compound is a promising immunotherapy for cancer treatment that has shown favorable results in preclinical studies. Its ability to enhance the anti-tumor immune response and promote tumor cell death make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with cyclopropylamine to form 4-methylcyclohexylamine. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form this compound.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, lung cancer, and renal cell carcinoma. In these models, this compound has been shown to enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor, which is known to suppress immune cell function. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-2-6-12(7-3-10)18-15(19)14-8-13(11-4-5-11)16-9-17-14/h8-12H,2-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRMQIUTBIJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2846167.png)
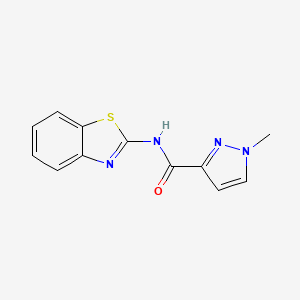
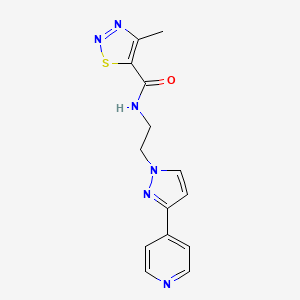
![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)
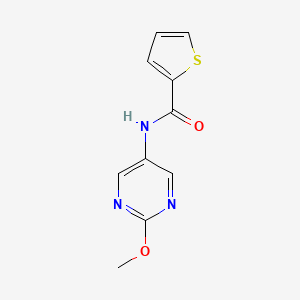


![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)

![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)
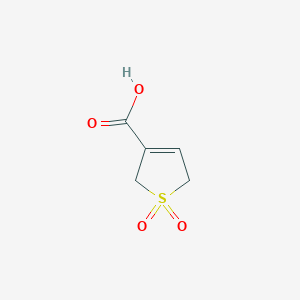
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)